1-(3-m-Tolyl-[1,2,4]oxadiazol-5-yl)-ethylamine
Overview
Description
1-(3-m-Tolyl-[1,2,4]oxadiazol-5-yl)-ethylamine is a compound belonging to the class of 1,2,4-oxadiazoles, which are five-membered heterocyclic compounds containing oxygen and nitrogen atoms.
Mechanism of Action
Target of Action
1-(3-m-Tolyl-[1,2,4]oxadiazol-5-yl)-ethylamine is a derivative of 1,2,4-oxadiazole, which has been shown to exhibit a broad spectrum of biological activities oryzicola (Xoc), which are bacteria that cause serious diseases in rice .
Mode of Action
It’s worth noting that 1,2,4-oxadiazole derivatives have been described as bioisosteres for amides and esters , suggesting that they might interact with their targets in a similar manner.
Biochemical Pathways
It’s known that similar compounds have shown moderate nematocidal activity against meloidogyne incognita and anti-fungal activity to rhizoctonia solani . These activities suggest that the compound may interfere with the biochemical pathways essential for the survival and reproduction of these organisms.
Pharmacokinetics
Similar compounds have been evaluated for their in vitro antibacterial activity and their minimum inhibitory concentration (mic) has been determined . This suggests that these compounds have sufficient bioavailability to exert their antibacterial effects.
Result of Action
Similar compounds have shown significant biological activity with a potency comparable to standard drugs . This suggests that the compound may have a significant molecular and cellular effect.
Action Environment
It’s known that the biological activities of similar compounds can be influenced by various factors, including the presence of other organisms, environmental conditions, and the specific characteristics of the target organisms .
Biochemical Analysis
Biochemical Properties
1-(3-m-Tolyl-[1,2,4]oxadiazol-5-yl)-ethylamine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, oxadiazole derivatives, including this compound, have been shown to exhibit significant antibacterial activity by inhibiting bacterial enzymes . Additionally, these compounds can interact with proteins involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The nature of these interactions often involves binding to the active sites of enzymes or interacting with specific protein domains, leading to inhibition or modulation of their activity.
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, oxadiazole derivatives have demonstrated anticancer activity by inducing apoptosis in cancer cells and inhibiting cell proliferation . These compounds can also affect cellular metabolism by modulating the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, oxadiazole derivatives can inhibit the activity of specific enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, these compounds can modulate gene expression by interacting with transcription factors or signaling molecules involved in gene regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the stability and degradation of oxadiazole derivatives can influence their long-term effects on cellular function . For example, the compound may exhibit initial potent activity, which may decrease over time due to degradation or metabolic transformation . Long-term studies in in vitro and in vivo settings have also indicated that prolonged exposure to oxadiazole derivatives can lead to adaptive cellular responses, such as changes in gene expression and metabolic adaptation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity . At higher doses, toxic or adverse effects may be observed, including cytotoxicity and organ damage . Threshold effects have also been reported, where a certain dosage level is required to achieve the desired therapeutic effect .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body . For instance, the compound may undergo oxidation, reduction, or conjugation reactions catalyzed by metabolic enzymes, leading to the formation of metabolites . These metabolic pathways can influence the compound’s pharmacokinetics and overall biological activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in different cellular compartments . For example, oxadiazole derivatives may be transported across cell membranes by active transport mechanisms or facilitated diffusion . Once inside the cell, the compound may bind to intracellular proteins, influencing its distribution and activity .
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, oxadiazole derivatives have been shown to localize in the nucleus, where they can interact with DNA and transcription factors to modulate gene expression . Additionally, the compound may accumulate in the cytoplasm or other organelles, influencing cellular processes such as metabolism and signaling .
Preparation Methods
The synthesis of 1-(3-m-Tolyl-[1,2,4]oxadiazol-5-yl)-ethylamine typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. One common method is the O-acylation of an amidoxime with an acyl chloride, followed by cyclocondensation to form the oxadiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
1-(3-m-Tolyl-[1,2,4]oxadiazol-5-yl)-ethylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the oxadiazole ring can be functionalized with different substituents
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of amine derivatives .
Scientific Research Applications
1-(3-m-Tolyl-[1,2,4]oxadiazol-5-yl)-ethylamine has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits biological activities such as nematicidal and antibacterial properties, making it a potential candidate for developing new pesticides and antimicrobial agents
Comparison with Similar Compounds
1-(3-m-Tolyl-[1,2,4]oxadiazol-5-yl)-ethylamine can be compared with other similar compounds, such as:
1,3,4-Oxadiazole derivatives: These compounds share a similar heterocyclic structure but differ in the position of nitrogen atoms.
Trifluoromethyl pyridine derivatives: These compounds exhibit broad-spectrum biological activities and can be used as pharmacophores for designing new pesticides.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which make it a valuable compound for various applications .
Properties
IUPAC Name |
1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-7-4-3-5-9(6-7)10-13-11(8(2)12)15-14-10/h3-6,8H,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXKQDXMWEOAKMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80390315 | |
Record name | 1-(3-m-Tolyl-[1,2,4]oxadiazol-5-yl)-ethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80390315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
883547-44-2 | |
Record name | 1-(3-m-Tolyl-[1,2,4]oxadiazol-5-yl)-ethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80390315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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